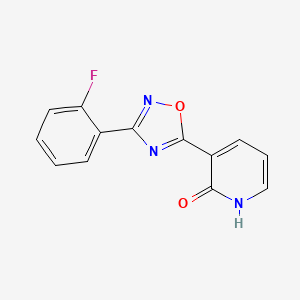
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol is a heterocyclic compound that features a fluorinated phenyl group, an oxadiazole ring, and a pyridin-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine.
Coupling with Pyridin-2-ol: The oxadiazole intermediate is then coupled with pyridin-2-ol using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The pyridin-2-ol moiety can be oxidized to form pyridin-2-one.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Pyridin-2-one derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.
Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
1,2,4-Oxadiazole: The core structure of the oxadiazole ring.
Pyridin-2-ol: The hydroxylated pyridine moiety.
Uniqueness
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol is unique due to the combination of its fluorinated phenyl group, oxadiazole ring, and pyridin-2-ol moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogues.
Propriétés
Formule moléculaire |
C13H8FN3O2 |
|---|---|
Poids moléculaire |
257.22 g/mol |
Nom IUPAC |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)11-16-13(19-17-11)9-5-3-7-15-12(9)18/h1-7H,(H,15,18) |
Clé InChI |
RZIRUMCDXDGDSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CNC3=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


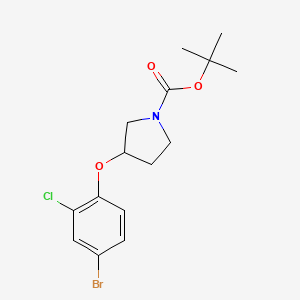
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)

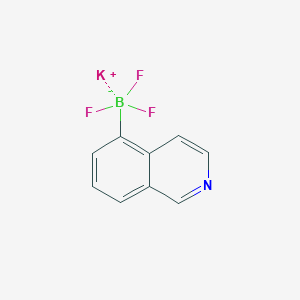
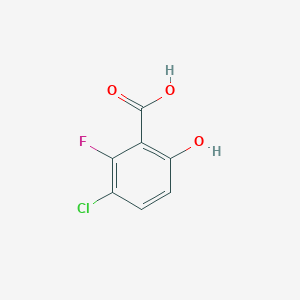

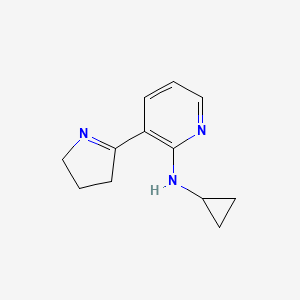
![3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid](/img/structure/B11815035.png)
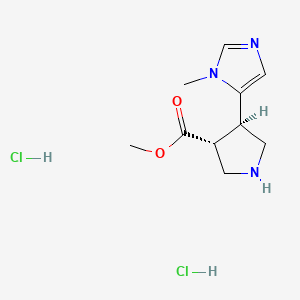
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B11815039.png)

![4-(5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11815049.png)

